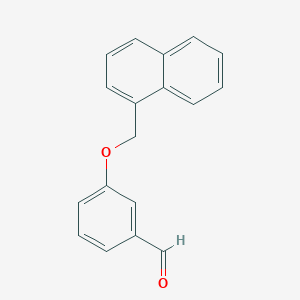

3-(Naphthalen-1-ylmethoxy)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-14-5-3-9-17(11-14)20-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHDNJULYZUAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363472 | |

| Record name | 3-(naphthalen-1-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130205-11-7 | |

| Record name | 3-(1-Naphthalenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130205-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(naphthalen-1-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Naphthalen 1 Ylmethoxy Benzaldehyde

Established Synthetic Routes

The synthesis of 3-(Naphthalen-1-ylmethoxy)benzaldehyde is predominantly accomplished through well-established synthetic pathways that construct the molecule by forming the key ether bond or by modifying a pre-assembled backbone.

Etherification Reactions in the Synthesis of the Naphthalen-1-ylmethoxy Moiety

The most direct and widely utilized method for synthesizing the target compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgchem-station.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this specific case, the synthesis is typically achieved by reacting 3-hydroxybenzaldehyde (B18108) with 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene.

The reaction begins with the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde using a suitable base to form a more nucleophilic phenoxide ion. masterorganicchemistry.com This phenoxide then attacks the electrophilic carbon of the naphthalen-1-ylmethyl halide in an SN2 mechanism, displacing the halide and forming the desired ether linkage. wikipedia.orglibretexts.org

Common bases employed for this transformation include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). The choice of solvent is crucial for the reaction's success, with polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) often being preferred to facilitate the SN2 pathway. chem-station.comfrancis-press.com

Phase-transfer catalysis (PTC) is a particularly effective technique to enhance the rate and yield of this etherification. jst.go.jpresearchgate.netcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. jst.go.jptandfonline.comjetir.org This method offers advantages such as milder reaction conditions, reduced reaction times, and often eliminates the need for anhydrous solvents. crdeepjournal.org

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| 3-Hydroxybenzaldehyde | 1-(Chloromethyl)naphthalene | K₂CO₃ | None | DMF | Room Temp. to 80°C |

| 3-Hydroxybenzaldehyde | 1-(Bromomethyl)naphthalene | NaOH | Tetrabutylammonium Bromide (PTC) | Dichloromethane/Water | Room Temperature |

| 3-Hydroxybenzaldehyde | 1-(Chloromethyl)naphthalene | NaH | None | THF (anhydrous) | 0°C to Reflux |

A study on the etherification of 3-hydroxybenzaldehyde with various 1-bromoalkanes demonstrated the success of the Williamson etherification method, providing a clear precedent for the synthesis of analogous ether derivatives. researchgate.net

Introduction of the Aldehyde Functionality in Precursor Compounds

An alternative, though less direct, synthetic strategy involves forming the naphthalen-1-ylmethoxy ether moiety first, followed by the introduction or unmasking of the aldehyde group. This approach might start with a precursor like 1-((3-bromobenzyl)oxy)naphthalene. The bromo-substituted aromatic ring can then be converted into a benzaldehyde (B42025).

Several methods exist for this transformation:

Formylation via Organometallics: The aryl bromide can be converted into an organolithium or Grignard reagent. Subsequent reaction with a formylating agent, such as DMF, followed by acidic workup, yields the desired aldehyde.

Palladium-Catalyzed Carbonylation: In the presence of a palladium catalyst, the aryl bromide can be reacted with carbon monoxide and a reducing agent (e.g., a silane) to introduce the aldehyde functionality.

One-Pot Reduction/Cross-Coupling: A modern approach involves the reduction of a related precursor, such as a Weinreb amide, to form a stable hemiaminal intermediate. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with an appropriate organometallic reagent to generate the aldehyde. rug.nlacs.orgresearchgate.net

These multi-step procedures are generally more complex than the direct Williamson ether synthesis and are typically employed when the starting materials are more readily available or when specific substitution patterns are required.

Multicomponent Reaction Strategies Incorporating Aromatic Aldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecules. researchgate.neted.ac.uk While a specific MCR for the direct synthesis of this compound is not prominently documented, related strategies can be envisioned. For instance, reactions involving substituted benzaldehydes, amines, and other coupling partners are common. researchgate.netresearchgate.net

A hypothetical MCR could involve a reaction between a naphthalene-containing component, a three-carbon synthon that can be converted to the benzaldehyde ring, and another reactant. More established MCRs, such as the Betti or Bargellini reactions, demonstrate the power of combining aromatic aldehydes with other components like naphthols and amines to rapidly build molecular complexity, suggesting the potential for developing novel MCRs for the target structure. chemicalpapers.com Another example is the three-component coupling of alkynes, carbene complexes, and benzaldehyde hydrazones to synthesize naphthalene (B1677914) derivatives, showcasing how complex aromatic systems can be assembled in one pot. nih.gov

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and greater efficiency. Both transition-metal catalysis and organocatalysis are relevant to the synthesis and functionalization of this compound.

Transition Metal-Catalyzed Transformations

Transition metals, particularly copper and palladium, are instrumental in forming the C-O ether bond, providing an alternative to the classical SN2-based Williamson synthesis.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classic method for forming diaryl ethers and can be adapted for aryl-alkyl ethers. jsynthchem.com This reaction typically involves coupling an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. The synthesis of diaryl ethers using an air-stable and soluble copper(I) complex has been reported, highlighting the utility of copper catalysts in C-O bond formation. researchgate.net

Palladium-Catalyzed C-O Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination analogues) have been developed for C-O bond formation. These reactions couple aryl halides or triflates with alcohols, often employing specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

Furthermore, transition metals can be used to functionalize the benzaldehyde ring itself. Palladium-catalyzed ortho-C(sp²)-H functionalization of benzaldehydes using transient directing groups allows for the introduction of various substituents at the position ortho to the aldehyde group. researchgate.netfigshare.com

| Reaction Type | Catalyst System | Reactants | Key Features |

|---|---|---|---|

| Ullmann-Type Ether Synthesis | CuI / Base (e.g., Cs₂CO₃) | Aryl Halide + Alcohol/Phenol | Forms C-O bond, useful for sterically hindered substrates. jsynthchem.comresearchgate.net |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂ / Ligand (e.g., XPhos) | Aryl Halide/Triflate + Alcohol | High functional group tolerance, milder conditions. |

| C-H Functionalization | Pd(II) / Transient Directing Group | Benzaldehyde Substrate | Directs functionalization to the ortho position of the aldehyde. researchgate.netfigshare.com |

Organocatalysis in Aldehyde Functionalization

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, is particularly powerful for the functionalization of aldehydes. While not typically used to construct the core skeleton of this compound, organocatalysts can be employed to modify its aldehyde group in subsequent synthetic steps.

N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can reverse the polarity of the aldehyde carbonyl carbon (a concept known as "umpolung"). acs.org This allows the aldehyde to act as a nucleophile in reactions like the benzoin (B196080) condensation or the Stetter reaction. NHC catalysis can also enable the functionalization of benzylic C-H bonds in certain aldehyde substrates. nih.gov

Proline and its Derivatives: L-proline and other chiral amines are highly effective catalysts for asymmetric α-functionalization of aldehydes and ketones. In the context of benzaldehyde derivatives, they can catalyze asymmetric aldol (B89426) reactions, where the aldehyde reacts with a ketone to form a chiral β-hydroxy ketone. d-nb.info The reactivity in these transformations is influenced by the electronic properties of the substituents on the benzaldehyde ring. d-nb.info

These organocatalytic methods are crucial for converting the achiral this compound into more complex, chiral molecules, which is often a key step in the synthesis of biologically active compounds.

Green Chemistry Principles in Synthetic Route Design

The design of the synthetic route for this compound can be significantly improved by incorporating the principles of green chemistry to enhance sustainability and reduce environmental impact.

Atom Economy: The Williamson ether synthesis, in principle, can have a high atom economy, as the majority of the atoms from the reactants (3-hydroxybenzaldehyde and 1-chloromethyl)naphthalene are incorporated into the final product. The primary byproduct is an inorganic salt (e.g., sodium chloride), which is generally less hazardous than organic byproducts.

Use of Safer Solvents: Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. While effective, these solvents have associated health and environmental concerns. Green chemistry encourages the exploration of safer alternatives. For instance, the use of greener solvents such as ionic liquids or deep eutectic solvents is being investigated for similar reactions. Furthermore, the application of phase-transfer catalysis can enable the use of less hazardous or even aqueous solvent systems.

Energy Efficiency: To improve energy efficiency, microwave-assisted synthesis presents a viable alternative to conventional heating. Microwave irradiation can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. numberanalytics.com

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. In the synthesis of this compound, phase-transfer catalysts can be employed to enhance reaction rates and efficiency, often under milder conditions and with a reduced need for anhydrous solvents. researchgate.net

Reduction of Derivatives: A well-designed synthesis of this compound avoids the need for protecting groups on the aldehyde functionality of 3-hydroxybenzaldehyde, as the phenoxide is a much stronger nucleophile than the aldehyde is an electrophile under the basic reaction conditions. This simplifies the synthetic process and reduces waste.

Optimization of Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on the optimization of various reaction parameters.

The choice of solvent plays a critical role in the efficiency of the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more available to attack the alkyl halide. Protic solvents, on the other hand, can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. chemeurope.com

Table 1: Effect of Solvent on the Synthesis of this compound

| Solvent | Dielectric Constant (ε) | Typical Reaction Time (hours) | Representative Yield (%) |

|---|---|---|---|

| Dimethylformamide (DMF) | 37 | 4-6 | 90-95 |

| Acetonitrile | 36 | 6-8 | 85-90 |

| Dimethyl Sulfoxide (DMSO) | 47 | 3-5 | 92-97 |

| Acetone | 21 | 8-12 | 70-80 |

Note: The data presented are representative values for Williamson ether synthesis of similar aromatic ethers and may vary for the specific synthesis of this compound.

The Williamson ether synthesis is typically conducted at atmospheric pressure, and the influence of pressure on the reaction kinetics is generally not a significant factor in laboratory-scale preparations.

While the Williamson ether synthesis can proceed without a catalyst, the use of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate, particularly when dealing with reactants that have low solubility in the reaction medium or when using a two-phase solvent system. Phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.

The loading of the catalyst is a critical parameter to optimize. A sufficient amount of catalyst is needed to ensure an efficient reaction rate, but excessive loading can lead to increased costs and potential difficulties in product purification.

Table 2: Effect of Catalyst on the Synthesis of this compound

| Catalyst | Catalyst Loading (mol%) | Typical Reaction Time (hours) | Representative Yield (%) |

|---|---|---|---|

| None | 0 | 8-12 | 75-85 |

| Tetrabutylammonium Bromide (TBAB) | 5 | 2-4 | 90-95 |

| Tetrabutylammonium Bromide (TBAB) | 10 | 2-3 | 92-97 |

Note: The data presented are representative values for catalyzed Williamson ether synthesis of similar aromatic ethers and may vary for the specific synthesis of this compound.

Scale-Up Considerations for Laboratory to Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is crucial for designing a large-scale process. This includes determining the heat of reaction to design appropriate cooling systems to manage exotherms and prevent runaway reactions.

Mass and Heat Transfer: In large reactors, efficient mixing is essential to ensure uniform temperature distribution and reactant concentration, which directly impacts reaction rate and selectivity. The choice of reactor type and agitation system is therefore critical.

Solvent Selection and Recovery: On an industrial scale, the choice of solvent is heavily influenced by cost, safety (flammability, toxicity), and the ease of recovery and recycling. Processes that minimize solvent use or employ recyclable solvents are preferred.

Safety and Environmental Considerations: A comprehensive hazard analysis is required to identify and mitigate potential safety risks associated with the handling of raw materials, intermediates, and the final product. Waste minimization and treatment are also critical environmental considerations in industrial synthesis. Phase-transfer catalysis is often favored in industrial settings as it can allow for the use of more environmentally benign solvent systems and can lead to higher throughput. rsc.org

Chemical Reactivity and Transformation Pathways of 3 Naphthalen 1 Ylmethoxy Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site of chemical reactivity, susceptible to a wide range of transformations typical of aromatic aldehydes. Its electrophilic carbonyl carbon is a target for nucleophiles, and the adjacent benzylic proton is not readily removed, precluding enolate formation at that position.

Nucleophilic Addition Reactions

The most fundamental reaction of the aldehyde group in 3-(Naphthalen-1-ylmethoxy)benzaldehyde is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org

Condensation Reactions, including Knoevenagel and Aldol-type Processes

The aldehyde functionality of this compound serves as an electrophile in various carbon-carbon bond-forming condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile), typically catalyzed by a weak base like an amine or ammonium (B1175870) salt. nih.govtue.nl The process is a cornerstone for synthesizing α,β-unsaturated compounds. tue.nl For this compound, the reaction would proceed by the base deprotonating the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields the final condensed product. These reactions are often efficient and can be performed under environmentally benign, solvent-free conditions. tue.nlresearchgate.net

Aldol-type Processes: In crossed-aldol condensations, this compound can react with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. researchgate.netresearchgate.net Since it cannot form an enolate itself, it acts exclusively as the electrophilic partner (the "acceptor"). For example, reaction with a ketone like acetophenone (B1666503) under basic conditions would lead to the formation of a β-hydroxy ketone, which can then dehydrate, particularly under heating, to yield a conjugated enone, a chalcone (B49325) derivative. scribd.com The reaction's success often relies on the controlled addition of reactants to minimize the self-condensation of the enolizable partner. google.com

Oxidation and Reduction Chemistry

The oxidation state of the aldehyde carbon can be readily altered through oxidation or reduction reactions.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 3-(Naphthalen-1-ylmethoxy)benzoic acid. This transformation is a common reaction for aromatic aldehydes and can be achieved using a variety of oxidizing agents. arabjchem.org Chromium(VI) reagents are effective for this purpose. arabjchem.org The oxidation of benzaldehydes is a key industrial process for producing valuable benzoic acid derivatives. mdpi.com

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [3-(Naphthalen-1-ylmethoxy)phenyl]methanol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.

Formation of Acetals and Dithioacetals

To protect the reactive aldehyde group during other chemical transformations, it can be converted into an acetal (B89532) or a dithioacetal. organic-chemistry.org This is a reversible reaction, typically catalyzed by acid. organic-chemistry.orgresearchgate.net

Acetals: Reaction with an alcohol (e.g., methanol (B129727) or ethylene (B1197577) glycol) in the presence of an acid catalyst (protic or Lewis) converts the aldehyde to an acetal. researchgate.netresearchgate.net The removal of water is necessary to drive the equilibrium toward the product. researchgate.net For example, reacting this compound with ethylene glycol under acidic conditions would yield 2-(3-(naphthalen-1-ylmethoxy)phenyl)-1,3-dioxolane.

Dithioacetals: Dithioacetals are formed by reacting the aldehyde with a thiol (e.g., ethanethiol) or a dithiol (e.g., 1,3-propanedithiol) under acid catalysis. organic-chemistry.org Dithioacetals are particularly stable and find use not only as protecting groups but also as key motifs in bioactive molecules. nih.gov Research has shown that this compound can be efficiently converted into a variety of dithioacetal derivatives. rsc.org

| Reactant Thiol | Resulting Dithioacetal Product |

|---|---|

| 4-Fluorothiophenol | Bis(4-fluorophenyl)-3-(naphthalen-1-ylmethoxy)-phenyl-dithioacetal |

| 4-Chlorothiophenol | Bis(4-chlorophenyl)-3-(naphthalen-1-ylmethoxy)-phenyl-dithioacetal |

| 2-Mercaptoethanol | Bis(2-hydroxyethyl)-3-(naphthalen-1-ylmethoxy)-phenyl-dithioacetal |

| Prop-2-ene-1-thiol | Bis(propenyl)-3-(naphthalen-1-ylmethoxy)-phenyl-dithioacetal |

Reactions Involving the Aromatic Moieties

The molecule contains two aromatic rings, the substituted benzaldehyde (B42025) ring and the naphthalene (B1677914) ring, both of which can potentially undergo electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Benzaldehyde Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such a reaction on the benzaldehyde ring of this compound is governed by the directing effects of the two existing substituents: the aldehyde group (-CHO) and the naphthalen-1-ylmethoxy group (-OCH₂-C₁₀H₇).

Aldehyde Group (-CHO): The aldehyde group is a deactivating substituent, meaning it makes the ring less reactive towards electrophilic attack than benzene (B151609). It is a meta-director because the positive charge of the carbocation intermediate (the sigma complex or arenium ion) is destabilized by resonance when the electrophile adds to the ortho or para positions. libretexts.org

Naphthalen-1-ylmethoxy Group (-OCH₂-C₁₀H₇): This ether-type group is an activating substituent. The oxygen atom can donate electron density to the ring via resonance, stabilizing the carbocation intermediate. This makes the ring more reactive than benzene. It is an ortho, para-director. libretexts.org

When both an activating (ortho, para-directing) and a deactivating (meta-directing) group are present on a benzene ring, the activating group's directing effect typically dominates. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the strongly activating -OCH₂-C₁₀H₇ group.

The possible positions for substitution are C2, C4, and C6 (numbering the aldehyde carbon as C1 and the ether-substituted carbon as C3).

Position 2: Ortho to the ether group and ortho to the aldehyde group.

Position 4: Ortho to the ether group and meta to the aldehyde group.

Position 6: Para to the ether group and meta to the aldehyde group.

Given that the activating group directs ortho and para, and the deactivating group directs meta, the positions that are activated by the ether and not strongly disfavored by the aldehyde are the most likely sites of reaction. These are positions 4 and 6. Steric hindrance from the bulky naphthalen-1-ylmethoxy group might influence the ratio of substitution at the two available ortho positions (C2 vs. C4), potentially favoring the less hindered C4 position. The para position (C6) is often a favored site due to reduced steric hindrance.

| Substituent | Position on Ring | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CHO | 1 | Deactivating | Meta (to positions 3 and 5) |

| -OCH₂-C₁₀H₇ | 3 | Activating | Ortho, Para (to positions 2, 4, and 6) |

Reactions on the Naphthalene Ring System

Despite the presence of the naphthalene moiety, which is known to undergo a variety of electrophilic substitution and other aromatic reactions, specific studies detailing these transformations for this compound have not been reported. The activating or deactivating influence of the methoxybenzaldehyde substituent on the reactivity of the naphthalene ring, as well as the regioselectivity of such potential reactions, remains an uninvestigated area of its chemistry. Consequently, there are no published research findings or data tables available to populate regarding the reactions on the naphthalene ring system of this specific compound.

Mechanistic Investigations of Key Transformations

The absence of reported reactions for this compound naturally extends to a lack of mechanistic investigations. Understanding the precise step-by-step pathway of a chemical transformation, including the identification of intermediates and the study of reaction rates, is contingent on having established reactions to investigate.

Kinetic Studies of Reaction Pathways

A thorough search of chemical literature and databases has yielded no kinetic studies focused on the reaction pathways of this compound. The determination of rate constants, reaction orders, and activation energies, which are fundamental components of kinetic analysis, has not been documented for any transformation involving this compound. As such, no data tables of kinetic parameters can be presented.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for a complete understanding of a reaction mechanism. However, for this compound, there are no published studies that report the isolation or spectroscopic observation of any transient species formed during a chemical transformation. Research in this area would be necessary to elucidate the potential formation of carbocations, radicals, or other intermediates that may govern its reactivity.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-(Naphthalen-1-ylmethoxy)benzaldehyde provides a detailed map of the proton environments within the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The methylene (B1212753) protons of the -OCH₂- linker would likely resonate as a sharp singlet around 5.2-5.5 ppm. The aromatic protons of the benzaldehyde (B42025) and naphthalene (B1677914) rings will exhibit complex splitting patterns in the aromatic region (approximately 7.0-8.2 ppm). The protons on the benzaldehyde ring are expected to show splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The seven protons of the naphthalene ring system will display a more intricate set of coupled signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.8 - 10.1 | Singlet |

| Naphthyl-CH ₂-O | 5.2 - 5.5 | Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190-195 ppm. The carbon of the methylene bridge (-OCH₂-) is expected to appear around 70 ppm. The aromatic carbons of both the benzaldehyde and naphthalene rings will resonate in the region of 110-160 ppm. The greater number of distinct carbon environments in the naphthalene ring system will lead to a larger number of signals compared to the benzaldehyde ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C =O (Aldehyde) | 190 - 195 |

| Aromatic C -O | 158 - 162 |

| Aromatic C -CHO | 135 - 138 |

| Aromatic C s (Benzaldehyde & Naphthalene) | 110 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to delineate the spin systems within the benzaldehyde and naphthalene aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak around 1700-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching of the aldehyde group typically appears as a pair of weaker bands around 2820 and 2720 cm⁻¹. The presence of the ether linkage (C-O-C) would be confirmed by strong absorptions in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Aromatic Aldehyde C=O Stretch | 1700 - 1710 |

| Aldehyde C-H Stretch | 2820 and 2720 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C (Ether) Stretch | 1250 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₈H₁₄O₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (262.31 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would likely show characteristic losses. A prominent fragment would be expected at m/z 141, corresponding to the naphthylmethyl cation [C₁₀H₇CH₂]⁺, formed by the cleavage of the ether bond. Another significant fragment could arise from the loss of the naphthalen-1-ylmethoxy group, leading to a benzoyl cation fragment.

Advanced Spectroscopic Techniques

While NMR, IR, and MS are the primary methods for structural elucidation, other advanced techniques could provide further details. For instance, X-ray crystallography could determine the solid-state structure and conformation of the molecule if a suitable single crystal can be grown. This would provide precise bond lengths, bond angles, and intermolecular interactions.

Raman Spectroscopy

The naphthalene group is expected to produce strong signals due to the C-H and C=C stretching vibrations of the aromatic rings. The benzaldehyde portion will contribute characteristic peaks from the aldehyde C-H stretching and the carbonyl (C=O) stretching. The ether linkage (C-O-C) also has characteristic vibrational modes.

Below is a table of expected Raman vibrational modes for this compound based on the analysis of its constituent functional groups and related molecules.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Naphthalene & Benzene Rings | 3100 - 3000 | Medium to Strong |

| Aldehyde C-H Stretch | Benzaldehyde | ~2850 and ~2750 | Medium |

| Carbonyl (C=O) Stretch | Benzaldehyde | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | Naphthalene & Benzene Rings | 1620 - 1580 | Strong |

| Aromatic C=C Stretch | Naphthalene & Benzene Rings | 1520 - 1470 | Strong |

| CH₂ Scissoring | Methylene Bridge | ~1450 | Medium |

| Aromatic Ring Breathing | Naphthalene & Benzene Rings | ~1000 | Strong |

| C-O-C Symmetric Stretch | Ether Linkage | 1150 - 1085 | Medium |

| C-O-C Asymmetric Stretch | Ether Linkage | 1275 - 1200 | Medium |

X-ray Crystallography (if applicable to derivatives)

As of the current literature review, there are no published X-ray crystallographic studies for derivatives of this compound. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. Should crystalline derivatives of this compound be synthesized and analyzed, this method would provide definitive information on bond lengths, bond angles, and the conformation of the molecule.

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are fundamental to its reactivity, stability, and spectroscopic characteristics. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.com

For 3-(Naphthalen-1-ylmethoxy)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, which is a common characteristic of polycyclic aromatic hydrocarbons. The LUMO is likely centered on the benzaldehyde (B42025) moiety, specifically the π* orbital of the carbonyl group and the conjugated benzene (B151609) ring, which acts as an electron-accepting region.

The energy of the HOMO-LUMO gap dictates the molecule's ability to undergo electronic transitions. A smaller gap suggests the molecule is more polarizable and more chemically reactive. mdpi.com Theoretical calculations on related benzaldehyde derivatives, such as 4-hydroxybenzaldehyde, have been performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, revealing the significance of the energy gap in assessing chemical stability and potential for non-linear optical (NLO) activity. mdpi.com Based on studies of similar aromatic aldehydes and naphthalene systems, the HOMO-LUMO gap for this compound can be estimated to be in a range typical for conjugated organic molecules.

Table 1: Representative Frontier Molecular Orbital Energies from Analogous Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | B3LYP/6-31G(d,p) | -6.21 | -1.54 | 4.67 |

| 4-Methoxybenzaldehyde | B3LYP/6-311++G(d,p) | -7.95 | -1.71 | 6.24 |

This table presents data from computational studies on related molecules to provide context for the likely electronic properties of this compound. Data derived from public research findings. mdpi.commahendrapublications.com

Reaction Mechanism Prediction and Validation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate reaction mechanisms, transition states, and reaction kinetics. nih.govdntb.gov.ua Although no specific DFT studies on the reaction mechanisms of this compound have been published, the reactivity of its functional groups—the aldehyde and the benzyl (B1604629) ether—is well-documented.

The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation and coupling reactions. For instance, DFT has been used to study the Ni-catalyzed reductive cross-coupling of benzaldehyde-derived acetals, where computations help elucidate the role of Lewis acids and the formation of α-oxy radical intermediates. acs.org Similarly, the ether linkage can be a site of chemical transformation. The mechanism of visible-light-mediated oxidative cleavage of benzyl ethers, a reaction incompatible with many functional groups under traditional harsh conditions, can be explored using computational methods to understand the electron transfer processes involved. mpg.deyoutube.com

A theoretical DFT study on this compound could predict the transition state structures and activation energies for reactions such as its oxidation to a carboxylic acid, reduction to an alcohol, or its participation as an electrophile in C-C bond-forming reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. The molecule possesses significant conformational freedom, primarily around the C-O-C bonds of the ether linkage and the C-C bond connecting the aldehyde group to the benzene ring.

Conformational analysis using DFT can identify the most stable conformers (isomers) by calculating the potential energy surface as a function of specific dihedral angles. mahendrapublications.com For example, a study on 2,5-dimethoxybenzaldehyde (B135726) used DFT to explore its exo and endo isomers, finding that the exo-isomer was the kinetically favored product. nih.govdntb.gov.uaresearchgate.net A similar analysis on this compound would involve rotating the bonds of the methoxy (B1213986) bridge to map out the low-energy conformations, which would be critical for understanding its receptor binding or crystal packing.

Molecular dynamics (MD) simulations could further be employed to study the dynamic behavior of the molecule in a solution over time. MD simulations provide insights into how the molecule explores different conformations and interacts with solvent molecules. While specific MD studies on this compound are not available, this technique is routinely applied to molecules of similar complexity to understand their behavior in biological or chemical systems. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical tools used to correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or chemical reactivity. This approach is widely used in drug discovery and materials science. ekb.eg

For a series of derivatives based on the this compound scaffold, a QSRR model could be developed to predict a specific property, such as inhibitory activity against an enzyme or reaction rate constants. The process would involve:

Generating a dataset of structurally related compounds with measured activity/reactivity.

Calculating molecular descriptors for each compound. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Developing a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a relationship between the descriptors and the observed property.

Studies on other naphthalene derivatives have successfully used QSAR to understand the structural requirements for antimicrobial activity, highlighting the utility of this approach. ekb.eg

In Silico Design of Novel Derivatives

The this compound scaffold serves as a valuable starting point for the in silico design of new molecules with potentially enhanced biological activities. Computational techniques can guide the modification of the parent structure to optimize its properties. rsc.org

Structure-based design could be employed if the three-dimensional structure of a biological target (e.g., an enzyme active site) is known. Molecular docking simulations would be used to predict the binding mode and affinity of this compound and its proposed derivatives to the target. For instance, studies on benzyloxybenzaldehyde derivatives have used this approach to design selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer. mdpi.comnih.gov

Ligand-based design is used when the target structure is unknown. This approach involves building a pharmacophore model based on a set of known active molecules. Novel derivatives of this compound could then be designed to fit this model.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug design to filter out candidates with poor pharmacokinetic profiles or potential toxicity. emerginginvestigators.orgjmchemsci.com

Table 2: Conceptual Framework for In Silico Derivative Design

| Modification Site on Parent Scaffold | Proposed Substitution | Desired Outcome | Computational Tool |

|---|---|---|---|

| Benzaldehyde Ring | Add hydroxyl or nitro groups | Modulate electronic properties for improved binding | Molecular Docking |

| Naphthalene Ring | Introduce halogen or alkyl groups | Enhance hydrophobicity and binding affinity | Free Energy Perturbation |

| Aldehyde Group | Convert to oxime or hydrazone | Increase hydrogen bonding potential | Pharmacophore Modeling |

This table provides a conceptual outline for the rational design of new chemical entities based on the this compound structure.

Applications in Advanced Materials Science

Precursor for Organic Electronic Materials

The burgeoning field of organic electronics, which seeks to replace traditional inorganic components with flexible, lightweight, and cost-effective organic counterparts, could benefit significantly from molecules like 3-(Naphthalen-1-ylmethoxy)benzaldehyde. Its inherent chemical features make it a suitable precursor for both organic semiconductors and light-emitting materials.

Organic semiconductors are the cornerstone of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these materials is intrinsically linked to their molecular structure, which governs their charge transport properties. The naphthalene (B1677914) group in this compound is a well-known polycyclic aromatic hydrocarbon with good charge carrier mobility due to its extended π-conjugated system. This characteristic is fundamental for efficient charge transport.

The benzaldehyde (B42025) functionality offers a reactive site for further chemical modifications, allowing for the synthesis of larger, more complex conjugated systems. For instance, it can undergo condensation reactions with various amines or active methylene (B1212753) compounds to extend the conjugation length, a key strategy for tuning the electronic properties of organic semiconductors. The ether linkage provides a degree of conformational flexibility, which can influence the solid-state packing of the molecules, another critical factor for optimizing charge transport.

Table 1: Potential Properties of Organic Semiconductors Derived from this compound

| Property | Projected Characteristic | Rationale |

| Charge Carrier Mobility | Moderate to High | The presence of the naphthalene moiety facilitates π-π stacking, which is crucial for efficient charge hopping between molecules. |

| HOMO/LUMO Levels | Tunable | The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be modified through chemical derivatization of the aldehyde group. |

| Solution Processability | Good | The introduction of appropriate side chains via the aldehyde group can enhance solubility, enabling fabrication of thin films through cost-effective solution-based techniques. |

| Thermal Stability | High | The aromatic nature of both the naphthalene and benzene (B151609) rings contributes to good thermal stability, which is essential for device longevity. |

This table presents projected properties based on the structural features of this compound and the known characteristics of related organic semiconductor materials.

The photoluminescent properties of the naphthalene core make this compound an attractive building block for organic light-emitting diodes (OLEDs). Naphthalene derivatives are known to exhibit strong fluorescence in the blue region of the electromagnetic spectrum. The aldehyde group can be utilized to incorporate this luminophore into a polymer backbone or to attach other functional groups that can modify the emission wavelength, quantum efficiency, and charge injection/transport properties.

For example, Knoevenagel or Wittig-type reactions involving the aldehyde can be employed to create extended conjugated systems with tailored emission colors. Furthermore, the introduction of electron-donating or electron-withdrawing groups to the benzaldehyde ring can fine-tune the intramolecular charge transfer characteristics, leading to materials with tunable fluorescence and potential for applications in sensing and imaging.

Building Block for Polymer Synthesis

The reactivity of the aldehyde group makes this compound a valuable monomer for the synthesis of functional polymers. These polymers can be designed to possess a unique combination of properties inherited from both the naphthalene and benzaldehyde moieties.

Functional polymers are macromolecules that possess specific chemical, physical, or biological properties. The incorporation of this compound into a polymer chain can imbue the resulting material with the photophysical properties of naphthalene. This could lead to the development of polymers with applications in areas such as organic electronics, chemical sensing, and bio-imaging.

For instance, polymerization reactions that specifically target the aldehyde group, such as polycondensation with diamines to form poly(azomethine)s, would result in a polymer with naphthalene side chains. These side chains could influence the polymer's solubility, thermal stability, and optoelectronic properties.

Table 2: Potential Functional Polymers Derived from this compound

| Polymer Type | Synthetic Route | Potential Properties and Applications |

| Poly(azomethine)s | Polycondensation with diamines | High thermal stability, tunable fluorescence, potential for use in OLEDs and as chemosensors. |

| Vinyl Polymers | Conversion of the aldehyde to a polymerizable group (e.g., vinyl or acrylate) followed by radical polymerization | Solution-processable, fluorescent polymers for thin-film applications and as fluorescent tags. |

| Polyesters/Polyacetals | Reactions involving the aldehyde group with diols or other suitable co-monomers | Biodegradable polymers with pendant naphthalene groups for potential use in drug delivery or as specialty plastics. |

This table provides hypothetical examples of functional polymers that could be synthesized using this compound as a key monomer.

Cross-linking is a process that involves the formation of covalent bonds between polymer chains, leading to the formation of a three-dimensional network. Cross-linked polymers generally exhibit enhanced mechanical strength, thermal stability, and chemical resistance. Bifunctional molecules are often used as cross-linking agents. While this compound is monofunctional with respect to its aldehyde group, it can be chemically modified to introduce a second reactive site.

For example, functionalization of the naphthalene or benzene ring with another reactive group would transform it into a bifunctional cross-linker. Such a cross-linking agent would not only provide structural integrity to the polymer network but also incorporate the desirable photophysical properties of the naphthalene unit throughout the material.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. The structure of this compound, with its distinct aromatic and polar regions, makes it an interesting candidate for the construction of supramolecular structures.

The naphthalene moiety can participate in π-π stacking interactions, which are a key driving force for the self-assembly of aromatic molecules. The aldehyde group, being polar, can engage in dipole-dipole interactions and hydrogen bonding (if suitable partners are present). The interplay of these non-covalent forces could lead to the formation of various supramolecular architectures, such as liquid crystals, gels, and molecular containers. The specific geometry and electronic properties of these assemblies would be dictated by the subtle balance of these intermolecular interactions, offering a pathway to materials with stimuli-responsive properties.

Design of Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. The molecular structure of this compound is inherently suited for directing such processes.

The prominent naphthalene moiety is well-known for its propensity to engage in π-π stacking interactions. These interactions are a crucial driving force in the self-assembly of many aromatic compounds, leading to the formation of ordered aggregates like nanofibers, nanorods, and vesicular structures. nih.govrsc.org The large surface area of the naphthalene ring system facilitates significant van der Waals forces, contributing to the stability of the assembled structures. libretexts.org In derivatives of naphthalene, these π-π interactions, in concert with other forces like hydrogen bonding, can dictate the formation of highly ordered materials. rsc.orgnih.gov

Furthermore, the benzaldehyde group introduces the capacity for hydrogen bonding, a highly directional and specific non-covalent interaction. The carbonyl oxygen of the aldehyde can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from neighboring molecules. rsc.org This can lead to the formation of defined supramolecular synthons, which are structural units that guide the assembly of molecules in a predictable manner. rsc.orgnih.gov The interplay between the π-π stacking of the naphthalene units and the hydrogen bonding of the benzaldehyde groups can result in the formation of multi-dimensional supramolecular networks. rsc.org

The flexible ether linkage connecting the naphthalene and benzaldehyde moieties provides conformational freedom, allowing the molecule to adopt orientations that optimize multiple non-covalent interactions simultaneously. This adaptability is crucial for the formation of thermodynamically stable and well-ordered self-assembled architectures.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Contributing Moiety | Potential Role in Self-Assembly |

| π-π Stacking | Naphthalene | Formation of columnar or layered structures |

| Hydrogen Bonding | Benzaldehyde (C=O) | Directional assembly and network formation |

| C-H···π Interactions | Naphthalene & Benzaldehyde | Stabilization of stacked and layered arrangements |

| Dipole-Dipole Interactions | Benzaldehyde | Influence on molecular packing and orientation |

| Van der Waals Forces | Entire Molecule | Overall stabilization of the assembled structure |

Host-Guest Chemistry

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. The design of effective host molecules relies on creating specific recognition sites with complementary shapes, sizes, and chemical properties to the intended guest.

The structure of this compound suggests its potential use as a component in the construction of larger host molecules. The aromatic nature of both the naphthalene and benzene rings can contribute to the formation of cavities or clefts within a larger supramolecular assembly, capable of encapsulating guest molecules. Aromatic building blocks are fundamental in the design of various macrocyclic host molecules. rsc.org

The naphthalene unit, with its electron-rich π-system, can participate in cation-π interactions, where it can bind to positively charged guests. wikipedia.org Conversely, the electron-withdrawing nature of the aldehyde group can create an electron-deficient region on the benzaldehyde ring, potentially allowing for interactions with electron-rich guests.

Furthermore, self-assembled structures derived from this compound could create environments suitable for hosting guest molecules. For instance, layered or porous structures formed through self-assembly could offer intercalation sites or channels for the inclusion of small molecules. The properties of the guest molecule could be significantly altered upon inclusion within such a host, leading to applications in sensing, catalysis, and controlled release. The design of such systems often involves computational methods to predict the binding affinities and geometries of host-guest complexes. nih.govnumberanalytics.com

Table 2: Potential Host-Guest Interactions Involving this compound-based Systems

| Host Feature | Guest Type | Primary Interaction | Potential Application |

| Naphthalene π-cloud | Cationic species | Cation-π interaction | Ion sensing or transport |

| Benzaldehyde C=O | Hydrogen bond donors | Hydrogen bonding | Molecular recognition |

| Supramolecular cavity | Small organic molecules | Van der Waals forces, hydrophobic interactions | Encapsulation and delivery |

| Interlayer spacing | Planar aromatic molecules | π-π stacking | Separation and storage |

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Agrochemicals

While specific agrochemical products derived directly from 3-(Naphthalen-1-ylmethoxy)benzaldehyde are not extensively documented in publicly available literature, the structural motifs present in this compound are relevant to the design and synthesis of modern pesticides. The broader class of benzaldehyde (B42025) derivatives and compounds containing ether linkages are known precursors to various agrochemicals. For instance, 3-phenoxybenzaldehyde (B142659) is a well-established and crucial intermediate in the industrial synthesis of a range of pyrethroid insecticides, including permethrin, cypermethrin, and deltamethrin. nbinno.comgoogle.com These synthetic pyrethroids are valued for their high efficacy against a broad spectrum of insect pests and their relatively low toxicity to mammals and birds.

The synthesis of these pyrethroids often involves the esterification of a pyrethroid acid with the alcohol derived from the reduction of 3-phenoxybenzaldehyde. Given the structural similarity, it is plausible that this compound could be utilized in a similar capacity to introduce a naphthalen-1-ylmethoxy moiety into a target molecule. The naphthalene (B1677914) group itself is found in some compounds with pesticidal activity, and its incorporation could modulate the biological activity, environmental persistence, and metabolic profile of the resulting agrochemical. For example, the synthesis of novel β-naphthol derivatives containing various heteroaryl groups has been explored for the development of new pesticidal agents. nih.gov This highlights the interest in naphthalene-containing scaffolds within agrochemical research. The functionalized benzaldehyde core of this compound provides a reactive handle for the construction of more complex pesticidal molecules. orientjchem.orgresearchgate.net

Intermediate in the Synthesis of Specialty Chemicals and Flavors

Benzaldehyde and its substituted derivatives are of significant importance in the flavor and fragrance industry, often imparting characteristic almond, cherry, or other sweet and nutty aromas. knowde.comchemicalbull.comscentspiracy.com Benzaldehyde itself is a key component in artificial almond and cherry flavors. knowde.com The introduction of substituents onto the benzene (B151609) ring can modify the olfactory properties of the molecule, leading to a diverse palette of scents for use in perfumery, cosmetics, and food products. google.comunibas.it

Given this context, this compound could serve as an intermediate for the synthesis of specialty chemicals with unique flavor or fragrance profiles. The large naphthalen-1-ylmethoxy group would likely impart a complex and persistent odor, potentially with woody or floral notes characteristic of naphthalene derivatives. Synthetic chemists in the flavor and fragrance industry continuously explore novel aromatic aldehydes to create new and captivating scents. The synthesis of such specialty aldehydes often involves the protection of a hydroxyl group on a hydroxybenzaldehyde with a suitable protecting group, followed by further chemical modification. The naphthalen-1-ylmethoxy group in this case can be seen as a bulky substituent that could lead to the creation of a unique fragrance ingredient.

The table below provides an overview of the role of benzaldehyde derivatives in the flavor and fragrance industry.

| Compound Family | Typical Aroma Profile | Application |

| Benzaldehyde | Almond, Cherry | Food flavorings, Perfumes |

| Anisaldehyde | Sweet, Floral, Hawthorn | Perfumery, Soaps |

| Vanillin | Sweet, Creamy, Vanilla | Food flavorings, Fragrances |

| Cinnamaldehyde | Spicy, Cinnamon | Food flavorings, Perfumes |

Development of Novel Scaffolds and Chemical Libraries

The development of novel molecular scaffolds and the construction of diverse chemical libraries are central to modern drug discovery and materials science. This compound, with its distinct structural features, is a promising starting material for these endeavors. The naphthalene moiety is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous bioactive compounds and approved drugs. nih.govresearchgate.netekb.eg The benzaldehyde portion of the molecule provides a versatile anchor point for the attachment of various chemical appendages. nih.govacs.org

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules in an efficient manner. cam.ac.uk These libraries are then screened for biological activity, providing starting points for drug discovery programs. Functionalized aldehydes are valuable building blocks in DOS due to the wide range of chemical reactions they can undergo. researchgate.netnih.gov

The presence of both the naphthalene scaffold and the reactive aldehyde group makes this compound a suitable candidate for DOS campaigns. For example, the aldehyde could be used in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly generate a library of complex, three-dimensional molecules. Each of these products would contain the naphthalen-1-ylmethoxy core, allowing for the exploration of the structure-activity relationships associated with this particular scaffold. The construction of chemical libraries often relies on the use of versatile building blocks that can be readily diversified. hts-biochemie.de

In the process of drug discovery, once a "hit" or "lead" compound with some desired biological activity is identified, a process of lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties. patsnap.comnih.govnih.gov This often involves the synthesis of numerous derivatives of the lead compound.

If a lead compound were to contain a 3-hydroxybenzaldehyde (B18108) moiety, its derivatization with a naphthalen-1-ylmethyl group to form this compound could be a key step in exploring the structure-activity relationship. The introduction of the bulky, lipophilic naphthalene group could significantly impact the compound's interaction with its biological target. The naphthalene scaffold is a common feature in many drug candidates and has been the subject of scaffold hopping and replacement studies to fine-tune the properties of lead compounds. nih.govnih.gov The derivatization of lead compounds is a critical step in medicinal chemistry to enhance their therapeutic potential. patsnap.com

The following table summarizes the key attributes of this compound as a synthetic intermediate.

| Structural Feature | Chemical Reactivity/Function | Application Area |

| Aldehyde Group | Oxidation, reduction, C-C bond formation | Agrochemicals, Specialty Chemicals, DOS |

| Naphthalene Moiety | Privileged scaffold, imparts lipophilicity | Drug Discovery, Materials Science |

| Ether Linkage | Stable chemical linker | Agrochemicals, Medicinal Chemistry |

| Aromatic Rings | Platform for further functionalization | Chemical Library Synthesis, Lead Optimization |

Future Research Directions and Emerging Trends

Exploration of New Catalytic Transformations

The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of chemical reactions. For 3-(naphthalen-1-ylmethoxy)benzaldehyde, future research is poised to leverage this reactivity in novel catalytic transformations. The steric and electronic properties imparted by the naphthylmethoxy substituent could lead to unique selectivity and reactivity profiles.

Key areas for exploration include:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective additions to the aldehyde carbonyl group is a significant avenue. This could lead to the synthesis of chiral alcohols, amines, and other valuable building blocks for the pharmaceutical industry. The bulky naphthalene (B1677914) group may play a crucial role in directing the stereochemical outcome of such reactions.

C-H Activation: Direct functionalization of the aromatic rings through catalytic C-H activation represents a powerful and atom-economical approach to create more complex derivatives. Research could focus on regioselective C-H functionalization of either the benzaldehyde (B42025) or naphthalene rings, providing access to a diverse library of new compounds.

Photoredox Catalysis: The use of visible light to drive new chemical transformations is a rapidly growing field. Investigating the behavior of this compound under photoredox conditions could uncover novel reaction pathways, such as radical additions or cycloadditions, that are not accessible through traditional thermal methods. chemrxiv.org

Heterogeneous Catalysis: Immobilizing catalysts on solid supports offers advantages in terms of separation, recycling, and suitability for continuous flow processes. d-nb.info Developing heterogeneous catalytic systems for reactions involving this compound, such as hydrogenations or oxidations, would enhance the sustainability of its synthetic utility. researchgate.netlookchem.com

A summary of potential catalytic explorations is presented in the table below.

| Catalytic Approach | Potential Transformation | Significance |

| Asymmetric Catalysis | Enantioselective nucleophilic additions | Access to chiral building blocks for pharmaceuticals. |

| C-H Activation | Regioselective functionalization of aromatic rings | Atom-economical synthesis of complex derivatives. |

| Photoredox Catalysis | Novel radical-based reactions | Access to unique chemical space under mild conditions. |

| Heterogeneous Catalysis | Hydrogenation, oxidation, etc. on solid supports | Improved sustainability and process efficiency. |

Integration with Flow Chemistry and Automated Synthesis

The modernization of chemical synthesis increasingly relies on flow chemistry and automation to improve efficiency, safety, and reproducibility. nih.gov The synthesis and derivatization of this compound are well-suited for adaptation to these advanced platforms.

Future trends in this area include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself would offer significant advantages over traditional batch production, including enhanced heat and mass transfer, improved safety for handling reagents, and the potential for straightforward scalability. acs.orgbeilstein-journals.org The synthesis of related substituted benzaldehydes has been shown to benefit from flow-based protocols. beilstein-journals.org

Automated Derivatization: An automated synthesis platform could be employed to rapidly generate a library of derivatives from this compound. sigmaaldrich.comsynplechem.com By using robotic systems and pre-packed reagent cartridges, a wide range of chemical transformations, such as reductive aminations, Wittig reactions, and aldol (B89426) condensations, could be performed in a high-throughput manner. chemrxiv.orgsigmaaldrich.com This would accelerate the discovery of new compounds with desirable biological or material properties.

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., HPLC, NMR) into a flow synthesis setup would allow for rapid reaction optimization. Machine learning algorithms could be used to analyze the data and autonomously adjust reaction parameters (e.g., temperature, flow rate, stoichiometry) to maximize yield and purity.

Advanced Materials Applications beyond Current Scope

While benzaldehyde and naphthalene derivatives are used in various materials, the unique combination within this compound opens doors to new and advanced applications. Its rigid naphthalene unit and reactive aldehyde handle make it an attractive building block for novel functional materials.

Potential future applications include:

Porous Organic Polymers (POPs): The compound could be used as a monomer or cross-linker in the synthesis of POPs or covalent organic frameworks (COFs). The resulting materials could exhibit high surface areas and tailored pore environments, making them suitable for applications in gas storage (e.g., CO2 capture), separation, and heterogeneous catalysis. mdpi.com Naphthalene-based polymers have already shown promise as catalytic supports. nih.govmdpi.comresearchgate.net

Luminescent Materials: The naphthalene moiety is a well-known fluorophore. By incorporating this compound into polymers or coordination complexes, it may be possible to develop new materials with interesting photophysical properties, such as fluorescence or phosphorescence, for use in sensors, organic light-emitting diodes (OLEDs), or bio-imaging.

Self-Healing Polymers: The aldehyde group can participate in reversible covalent chemistries, such as the formation of Schiff bases or acetals. This property could be exploited to create dynamic polymer networks capable of self-healing. Upon damage, the reversible bonds could reform, restoring the material's integrity.

Theoretical Studies for Predictive Design and Understanding

Computational chemistry and theoretical studies provide powerful tools for understanding molecular behavior and guiding the design of new molecules and materials. For this compound, in silico methods can offer deep insights and accelerate research and development.

Future research directions in this domain involve:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reaction pathways of various transformations involving this compound. rsc.orgacs.org This would provide a detailed understanding of the reaction mechanisms, transition states, and the factors controlling selectivity, aiding in the optimization of reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a particular biological activity, QSAR models can be developed to correlate their chemical structures with their observed activities. civilica.comekb.egnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Predictive Modeling for Materials Properties: Computational simulations can be used to predict the properties of materials derived from this compound. For example, molecular dynamics simulations could predict the morphology and mechanical properties of polymers, while electronic structure calculations could predict their photophysical and electronic properties. This predictive capability would enable the rational design of new materials with specific, targeted functionalities. nih.gov The application of machine learning in reaction prediction and molecular design is also a rapidly advancing field that could significantly impact this area. rsc.orgbeilstein-journals.org

The confluence of these emerging research directions promises to unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation across multiple scientific disciplines.

Conclusion

Summary of Research Advances

Research into the chemical compound 3-(Naphthalen-1-ylmethoxy)benzaldehyde has positioned it as a molecule of interest at the intersection of naphthalene (B1677914) and benzaldehyde (B42025) chemistries, two scaffolds well-regarded for their diverse biological activities. While extensive studies focusing exclusively on this specific derivative are not widely documented in publicly available literature, the existing body of research on analogous structures provides a strong foundation for its potential applications.

The core structure, a benzaldehyde moiety linked to a naphthalene group via a methoxy (B1213986) bridge, suggests a potential for a range of biological interactions. Benzaldehyde and its derivatives have been investigated for their therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. Notably, recent studies have highlighted the role of benzaldehyde derivatives in overcoming therapy resistance in cancer by targeting key signaling protein interactions. For instance, benzaldehyde has been shown to inhibit the growth of therapy-resistant pancreatic cancer by disrupting the interaction of the 14-3-3ζ protein with histone H3, thereby suppressing epithelial-mesenchymal plasticity and preventing metastasis. news-medical.netbioengineer.org

Furthermore, the benzaldehyde scaffold is a key feature in the design of inhibitors for enzymes such as aldehyde dehydrogenase (ALDH). mdpi.comscience.govnih.govnih.gov The ALDH superfamily, particularly isoforms like ALDH1A3, are implicated in cancer cell stemness and resistance to chemotherapy, making them attractive targets for novel anticancer agents. mdpi.comresearchgate.net Research on benzyloxybenzaldehyde derivatives has demonstrated the potential for developing selective ALDH1A3 inhibitors, suggesting a possible avenue of exploration for this compound. mdpi.com

The naphthalene moiety is also a well-established pharmacophore present in numerous biologically active compounds, contributing to activities such as anticancer, antifungal, and anti-inflammatory effects. nih.govnih.govmdpi.com The incorporation of a naphthalene ring can enhance the lipophilicity and modulate the electronic properties of a molecule, potentially improving its pharmacokinetic and pharmacodynamic profile. The synthesis of various naphthalene-containing chalcones, Schiff bases, and other heterocyclic compounds has been reported, demonstrating the versatility of this chemical group in medicinal chemistry. neliti.comscienceopen.com

While direct experimental data on the synthesis and biological evaluation of this compound is limited, its chemical structure strongly suggests that it could serve as a valuable intermediate in the synthesis of more complex molecules, such as chalcones and Schiff bases, which are known to possess a wide array of pharmacological activities.

Outlook and Potential Impact of Future Research on this compound

The future research landscape for this compound is promising and could have a significant impact on several areas of chemical and biomedical science. The unique combination of the naphthalene and benzaldehyde moieties in a single molecular entity warrants a thorough investigation into its own intrinsic biological activities and its utility as a synthetic building block.

A primary focus of future research should be the systematic evaluation of its biological profile. Based on the known properties of its constituent parts, key areas of investigation include:

Anticancer Activity: Given the established anticancer properties of both benzaldehyde and naphthalene derivatives, it is crucial to screen this compound against a panel of cancer cell lines. nih.govnih.govresearchgate.net Mechanistic studies could explore its potential as an ALDH inhibitor, particularly targeting isoforms overexpressed in cancer stem cells. mdpi.comresearchgate.net Its ability to modulate signaling pathways involved in cancer progression and therapy resistance, similar to other benzaldehydes, should also be investigated. news-medical.netbioengineer.org

Anti-inflammatory and Antioxidant Properties: The potential for this compound to exhibit anti-inflammatory and antioxidant activities is another promising avenue. nih.govnih.govnih.govnih.gov Future studies could involve in vitro and in vivo models to assess its efficacy in mitigating inflammatory responses and oxidative stress, which are underlying factors in numerous chronic diseases.

Enzyme Inhibition: Beyond ALDH, the compound could be screened against other relevant enzymatic targets. For instance, derivatives of (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde have been identified as potent xanthine (B1682287) oxidase inhibitors. nih.gov This suggests that the core structure of this compound could be a template for designing inhibitors of various enzymes implicated in disease.

Allosteric Modulation of Hemoglobin: Substituted benzaldehydes have been patented as allosteric modulators of hemoglobin, with potential applications in treating disorders that would benefit from increased tissue oxygenation. nih.govnih.govresearchgate.net Investigating whether this compound or its derivatives can modulate hemoglobin's oxygen affinity could open up new therapeutic possibilities.

From a synthetic chemistry perspective, this compound represents a versatile starting material. Its aldehyde functional group can be readily transformed into a wide range of other functionalities, allowing for the creation of libraries of novel compounds. The development of efficient and scalable synthetic routes to this compound would be a critical first step to facilitate its broader investigation. neliti.comscienceopen.combeilstein-journals.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|